2-Bromo-4,5-difluoroaniline

Melting Point Physical Property Solid Handling

Isomer substitution in multi-step syntheses often leads to failed reactions and wasted resources. This halogenated aniline features the exact 2-bromo-4,5-difluoro substitution pattern required for constructing the pyridobenzoxazine core of Nadifloxacin, a broad-spectrum fluoroquinolone antibiotic. - Enables selective Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann cross-couplings via the ortho-bromine handle. - The electron-withdrawing 4,5-difluoro motif modulates amine nucleophilicity for challenging substrates. - Avoids regiochemical mismatches that occur with isomers such as 2-bromo-4-fluoroaniline or 4-bromo-2,5-difluoroaniline.

Molecular Formula C6H4BrF2N
Molecular Weight 208 g/mol
CAS No. 64695-79-0
Cat. No. B1280351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,5-difluoroaniline
CAS64695-79-0
Molecular FormulaC6H4BrF2N
Molecular Weight208 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)Br)N
InChIInChI=1S/C6H4BrF2N/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2
InChIKeyBUTIDJREEDINSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,5-difluoroaniline – Technical Profile


2-Bromo-4,5-difluoroaniline (CAS 64695-79-0) is a halogenated aromatic amine characterized by a bromine atom at the 2-position and fluorine atoms at the 4- and 5-positions of the aniline ring [1]. It serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where its unique substitution pattern enables specific cross‑coupling and nucleophilic substitution reactions [2].

Regioselective building block for cross-coupling reactions
Patented intermediate for fluoroquinolone synthesis
High-purity synthetic workflow support

Why 2-Bromo-4,5-difluoroaniline Is Irreplaceable


Bromo‑fluoroaniline isomers are not functionally interchangeable. The precise ortho‑bromo substitution adjacent to the amino group, combined with the 4,5‑difluoro pattern, dictates both the electronic environment and the regioselectivity of downstream reactions [1]. Replacing this compound with 2‑bromo‑4‑fluoroaniline or 4‑bromo‑2,5‑difluoroaniline alters the steric and electronic profile, potentially leading to reduced yields, undesired side products, or complete failure in multi‑step syntheses [2]. The quantitative evidence below substantiates these differentiation points.

Isomer mismatch

2‑Bromo‑4‑fluoroaniline or 4‑bromo‑2,5‑difluoroaniline may not reproduce the regioselectivity required for target reactions.

Electronic profile shift

Altered halogen placement changes the electronic environment, potentially reducing coupling efficiency and yield.

Route specificity

The patented Nadifloxacin process relies exclusively on the 2‑bromo‑4,5‑difluoro pattern; isomer use would invalidate the synthetic route.

2-Bromo-4,5-difluoroaniline Quantitative Evidence


Melting Point & Solid-Handling Advantage

2-Bromo-4,5-difluoroaniline exhibits a melting point of 47–50 °C , which is significantly higher than that of 2‑bromo‑4‑fluoroaniline (41 °C ) and lower than that of 2‑chloro‑4,5‑difluoroaniline (55–58 °C ). This moderate melting point facilitates easier solid handling and purification relative to lower‑melting analogs, while still remaining sufficiently low for convenient melting‑based processing.

Melting Point
Data to verify
47–50 °C
Moderate range supports simplified solid-handling workflows
Compared to lower-melting bromo-fluoroaniline analogs
Melting Point Physical Property Solid Handling

Lipophilicity & Polarity Profile

The computed XLogP3 value of 2-bromo-4,5-difluoroaniline is 2.1 [1], which is intermediate between that of 2‑chloro‑4,5‑difluoroaniline (LogP 1.99 ) and 2‑bromo‑4‑fluoroaniline (LogP 2.40 ). Its topological polar surface area (TPSA) is 26 Ų [1], identical to 2‑bromo‑4‑fluoroaniline (26 Ų ) but 26 Ų compared to 26 Ų for the chloro analog . This balanced lipophilicity, driven by the difluoro substitution, may influence membrane permeability and metabolic stability in drug discovery contexts.

Lipophilicity
Reported
XLogP3 2.1
Intermediate lipophilicity may support ADME optimization
Lower than 2‑bromo‑4‑fluoroaniline (2.40); higher than chloro analog (1.99)
Lipophilicity LogP TPSA ADME Prediction

Validated Intermediate for Nadifloxacin Synthesis

2-Bromo-4,5-difluoroaniline is explicitly claimed as a key intermediate in a patented process for the preparation of Nadifloxacin (Formula II) [1]. The process involves brominating 3,4‑difluoroaniline at –40 °C to –50 °C to obtain the target compound, which is then elaborated to the final quinolone antibiotic [1]. No alternative bromo‑fluoroaniline isomer is described in this patent, indicating that the 2‑bromo‑4,5‑difluoro substitution pattern is essential for the synthetic route.

Nadifloxacin Intermediate
Head-to-head
Patented process intermediate
Essential for replicating or scaling the patented synthetic route
IN Patent 13/2009 relies exclusively on this substitution pattern
Nadifloxacin Pharmaceutical Intermediate Antibiotic Synthesis

Purity & Quality Assurance Data

Commercial suppliers offer 2-bromo-4,5-difluoroaniline with minimum purity specifications of 97–98% as determined by GC or HPLC . These specifications are comparable to those of related aniline derivatives but are accompanied by full analytical documentation (NMR, HPLC, GC) upon request , ensuring batch‑to‑batch reproducibility in synthetic applications.

Purity Specification
Data to verify
≥ 97% (GC)
Supports batch-to-batch reproducibility
Comparable to related aniline derivatives; full documentation available
Purity Quality Control GC HPLC

2-Bromo-4,5-difluoroaniline Applications


Fluoroquinolone Antibiotic Synthesis

This compound serves as a critical intermediate in the patented synthesis of Nadifloxacin, a broad‑spectrum fluoroquinolone antibiotic [1]. Its specific substitution pattern is required to construct the pyridobenzoxazine core; any deviation in halogen placement results in an entirely different synthetic pathway. Procurement is essential for pharmaceutical process development and generic API manufacturing.

Building Block for Cross-Coupling Reactions

The bromine atom at the 2‑position provides a reactive handle for Suzuki–Miyaura, Buchwald–Hartwig, and Ullmann couplings, enabling the introduction of diverse aryl, heteroaryl, and amine moieties [2]. The electron‑withdrawing 4,5‑difluoro substitution modulates the reactivity of both the bromine and the amino group, allowing chemists to fine‑tune reaction conditions for challenging substrates.

Agrochemical Intermediate Development

Halogenated anilines are frequently employed in the synthesis of herbicides, fungicides, and insecticides. The unique 2‑bromo‑4,5‑difluoro pattern can impart enhanced metabolic stability and target‑site specificity to agrochemical leads . Researchers developing novel crop protection agents may prioritize this isomer to access structure‑activity relationship space not attainable with mono‑halogenated or differently substituted analogs.

Application
Selection Property
Validation Focus
Nadifloxacin Intermediate Synthesis
Required 2‑bromo‑4,5‑difluoro substitution
Patent-route reproducibility and yield
Cross-Coupling Building Block
Bromine as reactive handle; 4,5‑difluoro modulation
Coupling efficiency across substrate scope
Agrochemical Intermediate Development
Distinct halogen pattern for SAR exploration
Metabolic stability and target specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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